molecular formula C26H32N4O B11642690 N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11642690
M. Wt: 416.6 g/mol
InChI Key: MVCNXDJGVNDKIO-UHFFFAOYSA-N
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Description

N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diethylamino, phenyl, and tetrahydrocarbazolyl groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

Molecular Formula

C26H32N4O

Molecular Weight

416.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C26H32N4O/c1-3-29(4-2)21-15-13-20(14-16-21)19-27-28-26(31)17-18-30-24-11-7-5-9-22(24)23-10-6-8-12-25(23)30/h5,7,9,11,13-16,19H,3-4,6,8,10,12,17-18H2,1-2H3,(H,28,31)

InChI Key

MVCNXDJGVNDKIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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